molecular formula C12H16N2 B14586368 5-Methyl-1-(prop-2-en-1-yl)-1,2,3,4-tetrahydro-1,6-naphthyridine CAS No. 61542-07-2

5-Methyl-1-(prop-2-en-1-yl)-1,2,3,4-tetrahydro-1,6-naphthyridine

Cat. No.: B14586368
CAS No.: 61542-07-2
M. Wt: 188.27 g/mol
InChI Key: FQBYYRHHEUXSPZ-UHFFFAOYSA-N
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Description

5-Methyl-1-(prop-2-en-1-yl)-1,2,3,4-tetrahydro-1,6-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines. This compound is characterized by its unique structure, which includes a naphthyridine ring system with a methyl group at the 5-position and a prop-2-en-1-yl group at the 1-position. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-(prop-2-en-1-yl)-1,2,3,4-tetrahydro-1,6-naphthyridine can be achieved through several synthetic routes. One common method involves the N-allylation of a naphthyridine precursor. This process typically involves the use of allyl bromide as the alkylating agent and a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the naphthyridine nitrogen. The reaction is often carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) under reflux conditions to ensure high yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of microwave-assisted synthesis has also been explored to reduce reaction times and increase yields. This method involves the use of microwave irradiation to heat the reaction mixture, leading to faster reaction rates and improved selectivity .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-(prop-2-en-1-yl)-1,2,3,4-tetrahydro-1,6-naphthyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding naphthyridine oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-en-1-yl group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Allyl bromide in the presence of a strong base like sodium hydride.

Major Products Formed

    Oxidation: Naphthyridine oxides.

    Reduction: Reduced naphthyridine derivatives.

    Substitution: Substituted naphthyridine derivatives with various functional groups.

Scientific Research Applications

5-Methyl-1-(prop-2-en-1-yl)-1,2,3,4-tetrahydro-1,6-naphthyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-1-(prop-2-en-1-yl)-1,2,3,4-tetrahydro-1,6-naphthyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydro-1,6-naphthyridine: Lacks the methyl and prop-2-en-1-yl substituents.

    5-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine: Lacks the prop-2-en-1-yl group.

    1-(Prop-2-en-1-yl)-1,2,3,4-tetrahydro-1,6-naphthyridine: Lacks the methyl group.

Uniqueness

5-Methyl-1-(prop-2-en-1-yl)-1,2,3,4-tetrahydro-1,6-naphthyridine is unique due to the presence of both the methyl and prop-2-en-1-yl groups, which impart specific chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds .

Properties

CAS No.

61542-07-2

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

5-methyl-1-prop-2-enyl-3,4-dihydro-2H-1,6-naphthyridine

InChI

InChI=1S/C12H16N2/c1-3-8-14-9-4-5-11-10(2)13-7-6-12(11)14/h3,6-7H,1,4-5,8-9H2,2H3

InChI Key

FQBYYRHHEUXSPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC2=C1CCCN2CC=C

Origin of Product

United States

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